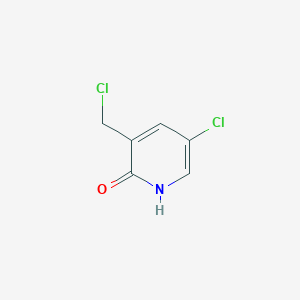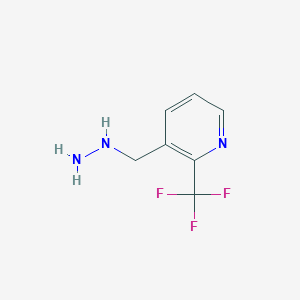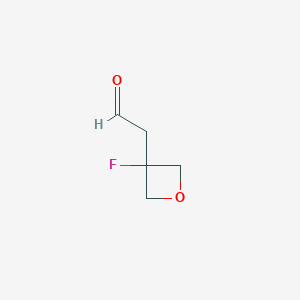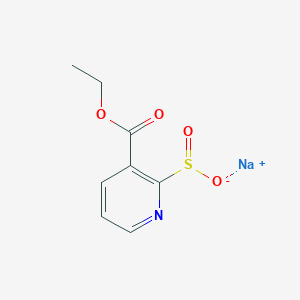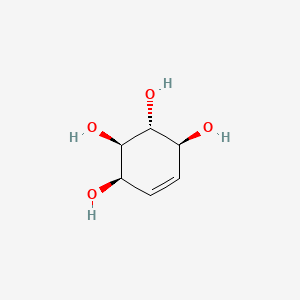
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol is an organic compound with a unique structure characterized by a cyclohexene ring with four hydroxyl groups attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol typically involves the use of cyclohexene as a starting material. One common method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4) to yield the desired tetraol. The reaction conditions usually require a controlled temperature and pH to ensure the selective formation of the tetraol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetraol.
科学的研究の応用
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive compounds.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biological processes.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2,3,4-tetraol: Similar structure but lacks the double bond in the ring.
Cyclohexane-1,2,3,4,5,6-hexol: Contains six hydroxyl groups instead of four.
Cyclopentane-1,2,3,4-tetraol: Similar hydroxyl group arrangement but with a five-membered ring.
Uniqueness
(1R,2R,3R,4S)-Cyclohex-5-ene-1,2,3,4-tetraol is unique due to its combination of a cyclohexene ring and four hydroxyl groups, providing distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various research applications.
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
(1R,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6-/m1/s1 |
InChIキー |
LRUBQXAKGXQBHA-JGWLITMVSA-N |
異性体SMILES |
C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)O |
正規SMILES |
C1=CC(C(C(C1O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


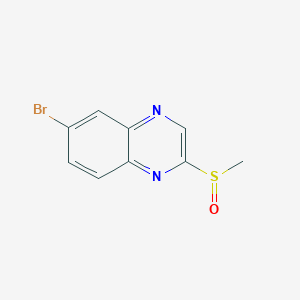

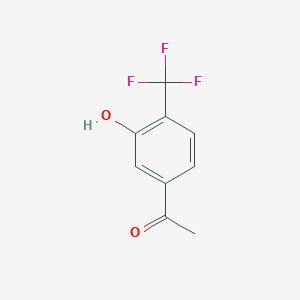
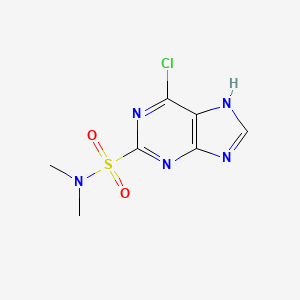
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
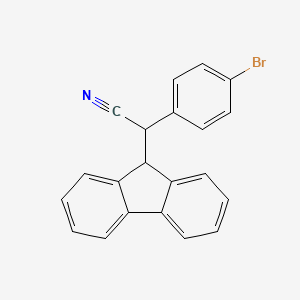

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

